氢氧化氧化钴

描述

Cobalt hydroxide oxide, also known as Cobalt (II) hydroxide, is an inorganic compound with the formula Co(OH)2 . It consists of divalent cobalt cations Co2+ and hydroxide anions OH− . The pure compound, often called the “beta form” (β-Co(OH)2), is a pink solid insoluble in water . The transformation process of cobalt hydroxide (Co(OH)2) to cobalt oxides (Co3O4/CoOOH) in aqueous solution has been studied .

Synthesis Analysis

Cobalt hydroxide can be synthesized through various methods. One study investigated the transformation process of cobalt hydroxide (Co(OH)2) to cobalt oxides (Co3O4/CoOOH) in aqueous solution in the temperature range of 50–90 °C . The OH−:Co2+ ratio and aging time influenced the transformation process from Co(OH)2 to final products . Another study discussed the synthesis of cobalt hydroxides through chemical and electrochemical methods .

Molecular Structure Analysis

The crystal structure of α-Co(OH)2 and its transformations to other cobalt hydroxides have been fully investigated . The α-Co(OH)2 structure comprised a layered structure with anion intercalation . The pure (β) form of cobalt (II) hydroxide has the brucite crystal structure .

Chemical Reactions Analysis

Cobalt (II) hydroxide decomposes to cobalt (II) oxide at 168 °C under vacuum and is oxidized by air . The thermal decomposition product in air above 300 °C is Co3O4 . Like iron (II) hydroxide, cobalt (II) hydroxide is a basic hydroxide, and reacts with acids to form cobalt (II) salts .

Physical And Chemical Properties Analysis

Cobalt (II) Hydroxide is an inorganic compound that forms a grayish-blue precipitate when cobalt salts react with alkali . As an amphoteric hydroxide, Co(OH)2 has the potential to react as a base as well as an acid . It presents in a solid-state at room temperature and possesses a high melting point .

科学研究应用

超级电容器的电极材料: 氢氧化钴因其作为超级电容器中电极材料的高电容和长循环寿命而著称。其比电容和循环寿命涉及电极形态的改性,强调了其在超级电容器、电池和混合器件中未来材料设计的潜力 (T. Deng et al., 2017).

氧化钴的形成: 氢氧化氧化钴参与了从氢氧化钴到氧化钴的转化过程。这一过程对电化学性质和在能量存储中的应用有影响 (J. Myoung et al., 2002).

电容研究: 研究集中在由氢氧化钴形成的氧化钴薄膜的电容上,突出了它们在能量存储设备中作为电极的潜力 (V. Srinivasan & J. Weidner, 2002).

沉淀过程研究: 氢氧化氧化钴也因其沉淀过程而受到研究,这对于在颜料生产、吸附、催化和各种其他领域的应用至关重要 (L. Frolova, 2020).

电催化氧化: 氢氧化钴改性电极已用于甲醇的电催化氧化,表明在燃料电池和其他电化学系统中的潜在应用 (M. Jafarian et al., 2003).

合成和表征: 氢氧化钴、氢氧化氧化钴和氧化钴纳米材料的合成和表征对各种纳米技术中的应用有影响 (J. Yang et al., 2010).

电催化活性: 氧化钴/氢氧化钴纳米结构表现出显着的电催化活性,为传感器和电池等技术应用提供了潜力 (Yao Zhou et al., 2017).

臭氧和对氯硝基苯的分解: 氢氧化钴已被用作催化剂,用于分解水中的臭氧和某些有机化合物,表明其在环境应用中的效用 (Zhenzhen Xu et al., 2009).

赝电容性能: 无定形氢氧化钴作为超级电容器电极材料表现出优异的电化学性能,突出了其在能量存储应用中的潜力 (H. Li et al., 2014).

安全和危害

Cobalt (II) hydroxide is considered hazardous . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer and may damage fertility or the unborn child .

未来方向

Various phases included in transition metal oxides can be selectively implemented according to temperature range control . The layered Co(OH)2 phase passes through hexagonal CoO and cubic CoO phases to finally become Co nanoparticles, but when the temperature is dropped in the hexagonal phase, spinel Co3O4 is formed .

属性

IUPAC Name |

hydroxy(oxo)cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSXQSAISCVNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

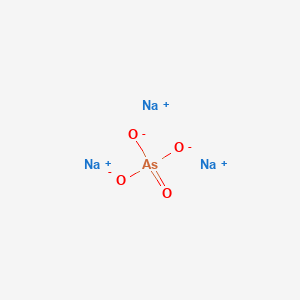

Canonical SMILES |

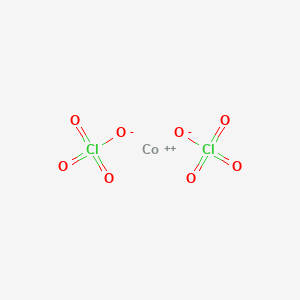

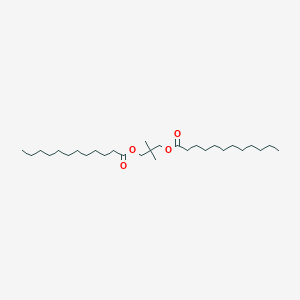

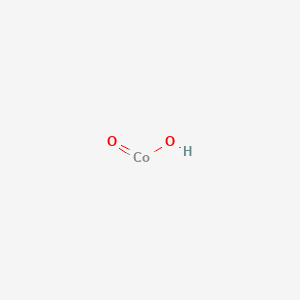

O[Co]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065171 | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt hydroxide oxide | |

CAS RN |

12016-80-7 | |

| Record name | Cobalt oxyhydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12016-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCoO2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012016807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt hydroxide oxide (Co(OH)O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。